molecular formula C22H18N2O7 B14209977 1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 917950-38-0

1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)

Cat. No.: B14209977
CAS No.: 917950-38-0
M. Wt: 422.4 g/mol
InChI Key: ZCWHWHQXGYOTIH-UHFFFAOYSA-N
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Description

1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a phenylene core with prop-2-en-1-yloxy and nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the phenylene core, which is then functionalized with prop-2-en-1-yloxy groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and automated systems.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of corresponding amines.

Scientific Research Applications

1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylene core provides structural stability. The prop-2-en-1-yloxy groups can enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

917950-38-0

Molecular Formula

C22H18N2O7

Molecular Weight

422.4 g/mol

IUPAC Name

1,3-bis(4-nitrophenoxy)-5-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C22H18N2O7/c1-2-11-29-15-16-12-21(30-19-7-3-17(4-8-19)23(25)26)14-22(13-16)31-20-9-5-18(6-10-20)24(27)28/h2-10,12-14H,1,11,15H2

InChI Key

ZCWHWHQXGYOTIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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